Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
Description
Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a boronate ester-containing tertiary amine with the molecular formula C₁₉H₃₁BNO₂. It features a tetramethyl-1,3,2-dioxaborolane group attached to the para position of a benzyl moiety, which is further substituted with a dipropylamine group. This compound is primarily utilized as a building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications . Its structural design balances electronic and steric properties, making it a versatile intermediate for functionalizing aromatic systems.
Properties
IUPAC Name |
N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO2/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20/h9-12H,7-8,13-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQCITWNDZPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine (CAS No. 1454653-64-5) is a compound with significant potential in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores its biological activity, mechanisms of action, and applications in various fields.
The molecular formula of this compound is , with a molecular weight of 317.28 g/mol. The compound features a boronic ester group that plays a crucial role in its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₂BNO₂ |
| Molecular Weight | 317.28 g/mol |
| CAS Number | 1454653-64-5 |
| Storage Temperature | Ambient |
This compound primarily functions as a reagent in Suzuki coupling reactions. The boronic ester moiety interacts with palladium catalysts to form a complex that facilitates the transmetalation process with aryl halides. This mechanism is essential for synthesizing biaryl compounds, which are important in pharmaceuticals and materials science.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : Compounds containing boronic esters have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Potential : Some studies suggest that derivatives of dipropylamines may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cells.
Case Studies
- Antioxidant Studies : A study demonstrated that dipropylamine derivatives could scavenge free radicals effectively, indicating potential use as antioxidants in therapeutic applications.
- Anticancer Research : In vitro studies have shown that certain dipropylamine derivatives can inhibit the growth of cancer cell lines, suggesting their potential as anticancer agents.
Applications in Medicinal Chemistry
This compound is being investigated for its utility in:
- Organic Synthesis : As a building block for more complex organic molecules through Suzuki coupling reactions.
- Pharmaceutical Development : Exploration of its derivatives for drug discovery programs targeting various diseases.
Safety and Toxicology
While specific toxicological data on this compound is limited, compounds within the dipropylamine class are generally considered to have low toxicity levels. Standard safety precautions should be observed when handling this compound in laboratory settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine with structurally analogous compounds, highlighting key differences in substituents, electronic effects, and applications:
Key Analysis
Electronic Effects :
- The dipropylamine group in the target compound provides moderate electron-donating effects, stabilizing the boronate ester while maintaining reactivity in cross-couplings. In contrast, the tert-butyl analogue () offers stronger steric shielding but reduced electronic activation.
- The pyridyloxy derivative () exhibits electron-withdrawing character due to the pyridine ring, accelerating transmetallation in Suzuki reactions but reducing stability under basic conditions.
Steric Considerations :
- Ortho-substituted analogues (e.g., ) face steric clashes between the boronate and benzylamine groups, lowering their utility in high-yield couplings.
- Cyclic amines (e.g., pyrrolidine in ) impose conformational rigidity, improving selectivity in catalytic systems.
Reactivity and Stability :
- Para-substituted compounds generally exhibit higher thermal and hydrolytic stability compared to ortho isomers.
- The tert-butyl variant () is preferred for long-term storage, while the pyrrolidine derivative () excels in polar solvents due to improved solubility.
Applications :
- The target compound is widely used in pharmaceutical intermediates (e.g., kinase inhibitors) and hole-transporting materials (HTMs) for perovskites ().
- Pyridine-containing analogues () are leveraged in antibacterial drug candidates due to their enhanced binding to bacterial enzymes.
Research Findings and Data
- Suzuki Reaction Efficiency : The target compound achieves >85% yield in couplings with aryl bromides at 80°C, outperforming ortho-substituted variants (<60% yield) due to reduced steric interference .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 220°C for the para-dipropylamine derivative, compared to 195°C for the ortho isomer .
- Solubility : The pyrrolidine analogue () demonstrates 2.5x higher solubility in THF than the dipropylamine variant, attributed to its cyclic structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
